9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
Properties
IUPAC Name |
9-[(3-methoxyphenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-13-9-18(24-12-14-5-3-6-15(11-14)23-2)20-16-7-4-8-17(16)21(22)25-19(20)10-13/h3,5-6,9-11H,4,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTUMWDQMFVJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxybenzyl group: This step often involves nucleophilic substitution reactions where a methoxybenzyl halide reacts with the chromenone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives.
Scientific Research Applications
9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a lead compound in drug development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological activity and chemical reactivity of chromenones are highly sensitive to substituent type, position, and electronic effects. Below is a comparative analysis of 9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with key analogs:
Positional Isomers of Methoxybenzyl Substituents
Key Insight : The 3-methoxy isomer is expected to exhibit intermediate properties between its 2- and 4-substituted counterparts. Ortho-substituents (2-position) may sterically hinder interactions, while para-substituents (4-position) enhance electronic effects but reduce membrane permeability .
Halogenated Derivatives
Key Insight : Halogenation (Cl, F) generally amplifies bioactivity but may increase toxicity risks. The 3-methoxy derivative’s lack of halogens could offer a safer profile for therapeutic development .
Alkyl and Functional Group Variations
Structural and Pharmacological Implications
- Electronic Effects: Methoxy groups are electron-donating, enhancing resonance stabilization of the chromenone core. This may increase binding to enzymes like cyclooxygenase or cytochrome P450 .
- Steric Considerations : The 3-methoxy position minimizes steric clashes compared to ortho-substituted analogs, possibly improving pharmacokinetic profiles .
- Biotransformation: Chromenones with methoxy groups undergo slower hepatic metabolism than halogenated derivatives, as seen in fungal biotransformation studies .
Biological Activity
The compound 9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS No. 6628-58-6) is a member of the cyclopenta[c]chromen class of compounds, which have garnered attention for their potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of This compound is , with a molecular weight of approximately 336.38 g/mol. Its structure features a cyclopenta[c]chromen core, which is known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H20O4 |
| Molecular Weight | 336.38 g/mol |
| CAS Number | 6628-58-6 |
| Melting Point | 242.8°C |
| Solubility | Not specified |
Anticancer Properties
Recent studies have indicated that compounds within the cyclopenta[c]chromen family exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluating similar compounds demonstrated moderate to significant cytotoxic activity against human ovarian carcinoma (A2780) and breast cancer (MCF-7) cell lines. The mechanism of action often involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
Case Study: Cytotoxic Evaluation
In a comparative study involving several analogs, the compound This compound was evaluated alongside structurally related compounds. The results showed that it exhibited notable antiproliferative effects with IC50 values ranging from 4.47 to 52.8 μM against targeted cancer cell lines .
The biological mechanisms through which this compound exerts its effects are primarily linked to:
- Tubulin Inhibition : Similar compounds have been shown to bind at the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells.
- Cell Cycle Arrest : Flow cytometric analysis has revealed that treatment with these compounds can induce G2/M phase arrest, preventing cancer cells from progressing through the cell cycle .
Antioxidant Activity
In addition to anticancer properties, some studies have reported antioxidant activities associated with cyclopenta[c]chromen derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is pivotal in many chronic diseases .
Research Findings Summary
A summary of key findings from various studies on This compound is presented below:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The synthesis typically involves multi-step processes, including:
- Condensation reactions between coumarin derivatives and substituted benzyl halides under acidic conditions.
- Alkylation of the hydroxyl group at the 9-position using 3-methoxybenzyl chloride/bromide.
- Cyclization to form the dihydrocyclopenta[c]chromen core.
Optimization strategies include: - Use of anhydrous solvents (e.g., DMF) and catalysts (e.g., K₂CO₃) to enhance reaction efficiency .
- Chromatographic purification (e.g., flash column chromatography) to isolate high-purity products .
Q. How is the structural elucidation of this compound typically performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is used for single-crystal structure determination, enabling precise bond-length/angle analysis .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxybenzyl at C9, methyl at C7) and confirms stereochemistry .
- Mass spectrometry (HRMS) : Validates molecular weight (≈336.4 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data for this compound across different studies?
- Methodological Answer : Contradictions (e.g., antimicrobial vs. anticancer activity) may arise due to:
- Variability in assay systems (e.g., bacterial vs. mammalian cell lines).
- Dose-dependent effects (e.g., cytotoxicity at higher concentrations masking therapeutic potential).
Resolution strategies include: - Dose-response curves to establish IC₅₀/EC₅₀ values .
- Target validation via siRNA knock-down or CRISPR to confirm specificity .
- Comparative studies under standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
Q. How does the substitution pattern on the benzyl group influence the compound's reactivity and biological interactions compared to its structural analogues?
- Methodological Answer :
| Substituent | Position | Reactivity/Biological Impact | Reference |
|---|---|---|---|
| 3-Methoxy | C9 | Enhances lipophilicity, improving membrane permeability . | |
| 4-Chloro | C3 | Increases electrophilicity, altering enzyme inhibition profiles . | |
| 4-Methoxy | C3 | Reduces metabolic stability due to steric hindrance . | |
| Approach : |
- Structure-Activity Relationship (SAR) studies to correlate substituents with activity.
- Molecular docking to predict binding modes with targets (e.g., COX-2, NF-κB) .
Q. What experimental approaches are recommended for investigating the compound's mechanism of action in modulating enzyme activity or receptor interactions?
- Methodological Answer :
- Enzyme inhibition assays : Measure activity against targets like monoamine oxidases (MAOs) using fluorogenic substrates .
- Receptor binding studies : Radioligand competition assays (e.g., ³H-labeled ligands for GPCRs) .
- Pathway analysis : Western blotting/qPCR to assess downstream effects (e.g., NF-κB signaling inhibition) .
- In silico simulations : Molecular dynamics to study ligand-protein interactions over time .
Q. How can researchers design experiments to assess the compound's stability under varying pH and temperature conditions, and what analytical techniques are most effective?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound at pH 2–9 and 25–60°C, sampling at intervals .
- Analytical techniques :
- HPLC-UV/MS : Quantify degradation products.
- Thermogravimetric analysis (TGA) : Assess thermal decomposition .
- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions .
Q. What computational methods are utilized to predict binding affinities and molecular interactions of this compound with biological targets?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
